molecular formula C11H11N5 B13442909 Phenazopyridine-d5

Phenazopyridine-d5

Cat. No.: B13442909
M. Wt: 218.27 g/mol
InChI Key: QPFYXYFORQJZEC-RALIUCGRSA-N
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Description

Phenazopyridine-d5 is a deuterated form of phenazopyridine, a compound commonly used as a urinary tract analgesic. The deuterium atoms replace hydrogen atoms in the phenazopyridine molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Phenazopyridine itself is known for its ability to relieve pain, burning, and discomfort caused by urinary tract infections, surgery, or injury to the urinary tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazopyridine-d5 typically involves the introduction of deuterium atoms into the phenazopyridine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process generally involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient and safe production of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Phenazopyridine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of phenazopyridine-d5 is similar to that of phenazopyridine. It exerts its effects by providing a direct topical analgesic effect on the mucosal lining of the urinary tract. This is achieved through the inhibition of voltage-gated sodium channels and possibly group A nerve fibers . Additionally, this compound has been shown to inhibit certain kinases involved in cellular processes, such as the phosphatidylinositol kinases .

Comparison with Similar Compounds

Phenazopyridine-d5 can be compared with other similar compounds, such as:

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research for studying metabolic pathways and drug interactions.

Properties

Molecular Formula

C11H11N5

Molecular Weight

218.27 g/mol

IUPAC Name

3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]pyridine-2,6-diamine

InChI

InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)/i1D,2D,3D,4D,5D

InChI Key

QPFYXYFORQJZEC-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(N=C(C=C2)N)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N

Origin of Product

United States

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